1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Overview
Description
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features both sulfonyl and pentafluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is reacted with ethylene to form 2-[(4-chlorophenyl)sulfonyl]ethyl chloride.
Nucleophilic substitution: The intermediate is then reacted with pentafluorobenzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl groups can be displaced by nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Electrophilic aromatic substitution: The pentafluorobenzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted pentafluorobenzenes: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorobenzene ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both sulfonyl and pentafluorobenzene groups. This combination imparts distinct chemical properties, such as high thermal stability and reactivity towards nucleophiles, making it valuable in various applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF5O4S2/c15-7-1-3-8(4-2-7)25(21,22)5-6-26(23,24)14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJOEOPAPYQOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.